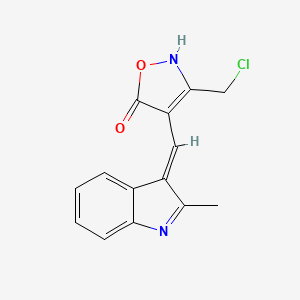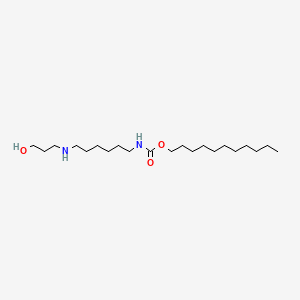
Undecyl 6-(3-hydroxypropylamino)hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl 6-(3-hydroxypropylamino)hexylcarbamate is a specialized compound with the molecular formula C21H44N2O3 and a molecular weight of 372.6 g/mol . It features a terminal hydroxyl group and is primarily used in the modification and building of lipid nanoparticles . This compound is of significant interest in the field of drug delivery and nanotechnology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of undecyl 6-(3-hydroxypropylamino)hexylcarbamate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as recrystallization and chromatography to achieve reagent-grade quality .
Chemical Reactions Analysis
Types of Reactions
Undecyl 6-(3-hydroxypropylamino)hexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Undecyl 6-(3-hydroxypropylamino)hexylcarbamate is extensively used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: In the development of lipid nanoparticles for drug delivery systems.
Medicine: For targeted drug delivery and controlled release of therapeutic agents.
Industry: In the formulation of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of undecyl 6-(3-hydroxypropylamino)hexylcarbamate involves its ability to interact with lipid membranes, enhancing the delivery of drugs encapsulated within lipid nanoparticles. The compound’s terminal hydroxyl group facilitates the formation of stable nanoparticles, which can efficiently deliver therapeutic agents to targeted cells .
Comparison with Similar Compounds
Similar Compounds
Undecylamine: A precursor in the synthesis of undecyl 6-(3-hydroxypropylamino)hexylcarbamate.
Hexylcarbamate: Another related compound used in similar applications.
3-Hydroxypropylamine: A compound with similar functional groups used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide it with distinct properties for nanoparticle formation and drug delivery applications. Its ability to form stable lipid nanoparticles sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H44N2O3 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
undecyl N-[6-(3-hydroxypropylamino)hexyl]carbamate |
InChI |
InChI=1S/C21H44N2O3/c1-2-3-4-5-6-7-8-11-14-20-26-21(25)23-18-13-10-9-12-16-22-17-15-19-24/h22,24H,2-20H2,1H3,(H,23,25) |
InChI Key |
JAOQZETZVOEBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)NCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
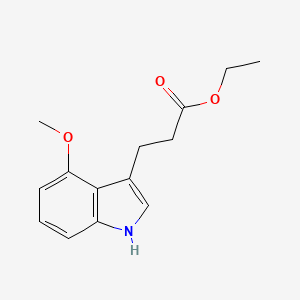
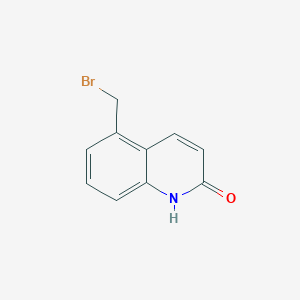

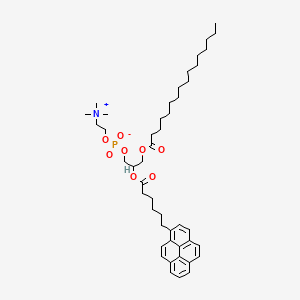
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
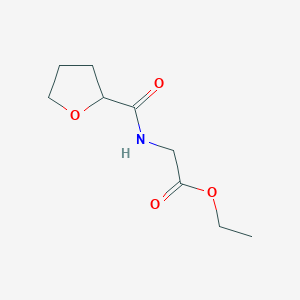

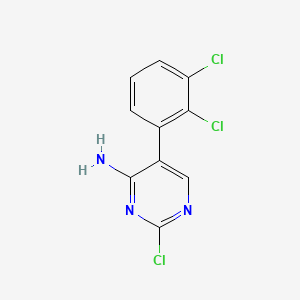
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

